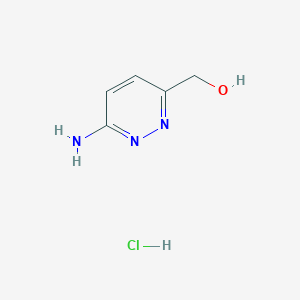

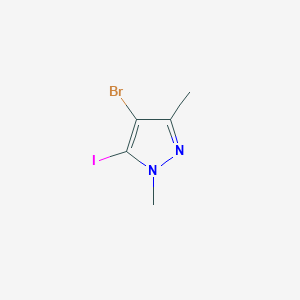

![molecular formula C21H19N3O3S B2537624 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1251688-50-2](/img/structure/B2537624.png)

3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. This compound is not directly mentioned in the provided papers, but it seems to share structural similarities with the compounds discussed in the papers, such as the presence of a benzothiazole moiety and a piperidine ring.

Synthesis Analysis

The synthesis of related compounds involves the use of benzothiazole derivatives and piperidine moieties. In the first paper, a compound with a benzothiazole ring, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, was synthesized through two different routes, involving either ethyl 2-benzothiazolecarboxylate with acetonitrile or 2-bromoacetylbenzothiazole with potassium cyanide . Although the exact synthesis of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile is not described, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile has been studied using computational methods. In the second paper, the structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined using Hartree–Fock (HF) and Density Functional Theory (DFT) calculations . The most stable conformers and their dihedral angles were identified, and a comparison with experimental data confirmed the theoretical findings. This approach could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives is highlighted in the first paper, where the synthesized compound undergoes various reactions with heterocyclic diazonium salts to form hydrazones, which can further cyclize into different heterocyclic compounds . This suggests that 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile may also participate in similar chemical reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile are not directly provided, the properties of structurally related compounds can offer some insights. The vibrational spectra and molecular structure of a piperidine-containing benzoxazole were analyzed, and the experimental data were found to be in good agreement with the calculated values . This suggests that similar analytical techniques could be used to determine the physical and chemical properties of the compound of interest.

Aplicaciones Científicas De Investigación

Structural Insights and Synthesis of Antitubercular Compounds

The compound (Z)-1,2-Bis[4-oxo-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-8-yl]diazene oxide was structurally characterized during an attempt to crystallize and characterize a simplified analogue of the antituberculosis clinical drug candidate BTZ043. The azoxy compound revealed an almost coplanar arrangement of two benzothiazinone moieties linked by a Z-configured azoxy group. The molecular structure showcased a dense herringbone packing pattern in its crystal form (Richter, Goddard, Imming, & Seidel, 2022).

Piperidine-Based Derivatives for Anti-arrhythmic Activity

Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and showed significant anti-arrhythmic activity. These derivatives were generated through a series of reactions, starting with the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, leading to the formation of 1,3-thiazole derivatives. This step was followed by several other reactions, resulting in various derivatives with noted anti-arrhythmic properties (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antibacterial and Antifungal Properties of Pyridine Derivatives

A series of pyridine derivatives were synthesized, involving 2-amino substituted benzothiazole and other compounds, resulting in derivatives with established structures based on chemical analysis and spectral data. These compounds were subjected to screening for antibacterial and antifungal activities and showed marked activity against certain bacteria like Bacillus subtilis (Patel & Agravat, 2007).

Microwave Assisted Synthesis of Anti-microbial Agents

4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides were synthesized using microwave assistance. This synthesis involved base-catalyzed ring expansion and ultrasound-mediated hydrazinolysis. The synthesized compounds exhibited moderate to significant anti-microbial activities, with those having greater lipophilicity showing higher anti-bacterial activities (Ahmad et al., 2011).

Propiedades

IUPAC Name |

3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c22-14-16-7-6-8-17(13-16)24-15-20(21(25)23-11-4-1-5-12-23)28(26,27)19-10-3-2-9-18(19)24/h2-3,6-10,13,15H,1,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWRFAGHXPHCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)

![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)

![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)